

Application Notes and Protocols: Zeta-Carotene (ζ-Carotene) in Food Science and Nutraceuticals

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeta-carotene (ζ-carotene) is a lipophilic, acyclic carotenoid pigment that serves as a crucial intermediate in the biosynthesis of other vital carotenoids, such as lycopene and beta-carotene. [1][2] Found naturally in various yellow-orange and red fruits and vegetables, it is gaining attention in food science and nutraceuticals for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][3] As a precursor to provitamin A, its application extends from a natural food colorant to a functional ingredient in health-promoting products.[4][5] These notes provide a comprehensive overview of its applications, supported by detailed experimental protocols for its extraction, quantification, and functional assessment.

Applications in Food Science

In the food industry, ζ -carotene's primary applications are as a natural colorant and for nutritional fortification.

- Natural Food Colorant: ζ-Carotene contributes to the yellow-to-orange hue of foods. Its
 natural origin makes it a favorable alternative to synthetic dyes in products like beverages,
 confectioneries, and dairy products.[4]
- Nutritional Fortification (Biofortification): As a key precursor to beta-carotene (provitamin A),
 enhancing the ζ-carotene content in staple crops is a target for biofortification strategies



aimed at combating vitamin A deficiency.[4] Manipulating the carotenoid biosynthesis pathway at the level of ζ-carotene can lead to higher accumulations of downstream, health-relevant carotenoids.[2][4]

 Oxidative Stability: Its antioxidant properties can contribute to the shelf-life extension of food products by quenching free radicals and inhibiting lipid peroxidation.

Applications in Nutraceuticals and Drug Development

The biological activities of ζ -carotene make it a promising candidate for nutraceutical formulations and drug development, targeting age-related and chronic diseases.

- Antioxidant and Anti-inflammatory Effects: Recent studies indicate that ζ-carotene-like compounds can enhance the skin's antioxidant capacity and reduce inflammation. This is achieved by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway and inhibiting the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1] This dual action helps mitigate cellular damage from oxidative stress and inflammatory responses.[1][6]
- Skin Health: It shows potential in protecting the skin against damage induced by UVB radiation, suggesting its use in "beauty-from-within" supplements and topical formulations.[1]
- Neuroprotection: As a carotenoid, ζ-carotene may offer neuroprotective effects by reducing oxidative stress, a key contributor to the pathogenesis of neurodegenerative diseases.[4]
- Eye Health: It contributes to the density of the retinal pigment, which helps protect the eyes from damage caused by blue light.[4]
- Chronic Disease Prevention: Diets rich in carotenoids are associated with a reduced risk of
 various chronic conditions, including certain cancers and cardiovascular diseases.[7][8] ζCarotene's role as both a direct antioxidant and a precursor to other bioactive carotenoids
 positions it as a valuable compound in preventive health.

Quantitative Data



Reliable quantitative data for ζ -carotene is less abundant compared to more common carotenoids. The following tables summarize available data for ζ -carotene and provide comparative values for other key carotenoids to offer context.

Table 1: Concentration of ζ -Carotene and Other Carotenoids in Biological Samples and Food Sources. (Note: Data for ζ -carotene in many common foods is not widely available. Values can vary significantly based on cultivar, ripeness, and processing.)

Carotenoid	Matrix	Concentration	Reference
ζ-Carotene	Human Serum (American Women)	54.2 ± 7.2 nM	[9]
Human Breast Milk (American Women)	8.3 ± 1.8 nM	[9]	
Human Serum (Korean Women)	49.0 ± 3.9 nM	[9]	
Human Adipose Tissue (Korean Women)	0.3 ± 0.1 nmol/g	[9]	
Beta-Carotene	Carrots (raw)	~8,285 μ g/100g	[10]
Sweet Potato (raw)	~8,509 μ g/100g	[10]	
Papaya (raw)	~185 μ g/100g		_
Lycopene	Tomatoes (raw)	~2,573 µ g/100g	[10]
Watermelon (raw)	~4,532 μ g/100g	[10]	
Lutein + Zeaxanthin	Spinach (raw)	~12,198 µ g/100g	[10]
Kale (raw)	~8,198 µ g/100g	[10]	

Table 2: Comparative In Vitro Antioxidant Capacity of Carotenoids. (Note: Direct TEAC or FRAP values for pure ζ -carotene are not readily found in the literature. The values below for other carotenoids illustrate the typical range of antioxidant activity.)



Carotenoid Isomer	Assay	Antioxidant Capacity	Reference
(all-E)-Lycopene	TEAC	~2 x that of (all-E)-β-carotene	[4]
Unidentified (Z)- Lycopene Isomers	TEAC	Significantly higher than (all-E)-Lycopene	[4]
(all-E)-Beta-Carotene	TEAC	3x higher than α-tocopherol	[11]
(9Z)-Beta-Carotene	TEAC	No significant difference from (all-E)- β-carotene	[11]
(13Z)-Beta-Carotene	TEAC	No significant difference from (all-E)-β-carotene	[11]
Beta-Carotene Isomers	FRAP	No ferric reducing activity observed	[11]
Lycopene	FRAP	Showed ferric reducing activity	[11]

Signaling Pathways and Experimental Workflows Carotenoid Biosynthesis Pathway

The following diagram illustrates the central role of ζ -carotene in the plant carotenoid biosynthesis pathway.

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Methodological & Application





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